Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate
Overview
Description
Preparation Methods
Synthetic Routes: Ethyl everninate can be synthesized through various methods, including chemical transformations of other natural products or de novo synthesis.
Reaction Conditions: Specific synthetic routes and conditions for ethyl everninate are not widely documented. Further research is needed to elucidate these details.
Industrial Production: Industrial-scale production methods for ethyl everninate are not well-established. It is primarily obtained from natural sources.
Chemical Reactions Analysis
Reactivity: Ethyl everninate likely undergoes reactions typical of phenols, such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions are not extensively studied. standard phenol reactions may apply.
Major Products: The major products resulting from these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
Perfumery: Ethyl everninate contributes to the characteristic scent of oakmoss in perfumes and colognes.
Biological Studies: Research on its biological effects, toxicity, and potential health benefits is limited.
Medicinal Chemistry: Ethyl everninate’s pharmacological properties remain largely unexplored.
Mechanism of Action
- The exact mechanism by which ethyl everninate exerts its effects is not well-documented.
- Further studies are needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds: Other compounds found in oakmoss, such as atranol and chloroatranol, share structural similarities with ethyl everninate.
Uniqueness: Ethyl everninate’s uniqueness lies in its specific chemical structure and contribution to oakmoss fragrance.
Properties
CAS No. |
6110-36-7 |
---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 2-hydroxy-4-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C11H14O4/c1-4-15-11(13)10-7(2)5-8(14-3)6-9(10)12/h5-6,12H,4H2,1-3H3 |
InChI Key |
PJOOIAZRUIIQMU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(C=C1C)OC)O |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C)OC)O |
6110-36-7 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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